Cas no 1082576-04-2 (2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde)
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-(Phenoxymethyl)thiazole-4-carbaldehyde
- 2-(Phenoxymethyl)thi
- 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde
- G56050
- CS-0250773
- LWFBPIWCVMQAMZ-UHFFFAOYSA-N
- AKOS010295224
- 1082576-04-2
- Z736829138
- EN300-52183
- DB-292010
- SCHEMBL15972271
-
- Inchi: 1S/C11H9NO2S/c13-6-9-8-15-11(12-9)7-14-10-4-2-1-3-5-10/h1-6,8H,7H2
- InChI Key: LWFBPIWCVMQAMZ-UHFFFAOYSA-N
- SMILES: S1C=C(C=O)N=C1COC1C=CC=CC=1
Computed Properties
- Exact Mass: 219.03539970g/mol
- Monoisotopic Mass: 219.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.4Ų
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P298280-100mg |
2-(Phenoxymethyl)thiazole-4-carbaldehyde |
1082576-04-2 | 100mg |
$207.00 | 2023-05-17 | ||
| TRC | P298280-1g |
2-(Phenoxymethyl)thiazole-4-carbaldehyde |
1082576-04-2 | 1g |
$ 1360.00 | 2022-06-03 | ||
| Chemenu | CM459224-1g |
2-(PhenoxyMethyl)thiazole-4-carbaldehyde |
1082576-04-2 | 95%+ | 1g |
$445 | 2023-01-01 | |
| TRC | P298280-1000mg |
2-(Phenoxymethyl)thiazole-4-carbaldehyde |
1082576-04-2 | 1g |
$1642.00 | 2023-05-17 | ||
| Enamine | EN300-52183-0.05g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 0.05g |
$128.0 | 2025-03-15 | |
| Enamine | EN300-52183-0.1g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 0.1g |
$188.0 | 2025-03-15 | |
| Enamine | EN300-52183-0.25g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 0.25g |
$271.0 | 2025-03-15 | |
| Enamine | EN300-52183-0.5g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 0.5g |
$468.0 | 2025-03-15 | |
| Enamine | EN300-52183-1.0g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 1.0g |
$600.0 | 2025-03-15 | |
| Enamine | EN300-52183-2.5g |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde |
1082576-04-2 | 95.0% | 2.5g |
$1174.0 | 2025-03-15 |
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde Suppliers
2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde
Recent Advances in the Study of 2-(Phenoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS: 1082576-04-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS: 1082576-04-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This thiazole derivative, characterized by a phenoxymethyl substituent and an aldehyde functional group, has been the subject of several studies aimed at exploring its biological activities and synthetic utility. Recent literature highlights its role as a versatile intermediate in the synthesis of bioactive molecules and its potential as a scaffold for drug development.
One of the key areas of interest is the compound's application in the design of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a lead compound for antibiotic development.
In addition to its antimicrobial properties, recent research has explored the compound's potential in cancer therapy. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde derivatives show promising antiproliferative effects against several cancer cell lines, including breast and lung cancer. Mechanistic studies revealed that these compounds induce apoptosis via the mitochondrial pathway, highlighting their potential as chemotherapeutic agents. Further optimization of the scaffold is underway to improve selectivity and reduce off-target effects.
The synthetic utility of 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde has also been a focus of recent investigations. A study published in Tetrahedron in 2023 described an efficient, one-pot synthesis of the compound using a modified Hantzsch thiazole synthesis, which offers high yields and scalability. This method has been adopted by several research groups for the preparation of thiazole-based libraries for high-throughput screening. The aldehyde functionality of the compound has been leveraged for further derivatization, enabling the creation of diverse chemical entities with potential pharmacological activities.
Despite these advancements, challenges remain in the development of 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through rigorous preclinical studies. However, the compound's versatility and demonstrated biological activities make it a promising candidate for further investigation. Future research directions may include the exploration of its role in other therapeutic areas, such as neurodegenerative diseases and inflammation, as well as the development of more efficient synthetic routes.
In conclusion, 2-(phenoxymethyl)-1,3-thiazole-4-carbaldehyde (CAS: 1082576-04-2) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and synthetic accessibility position it as a key player in the discovery of new therapeutic agents. Continued research efforts are expected to uncover additional applications and optimize its pharmacological profile, paving the way for its potential clinical translation.
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